molecular formula C10H8ClN3O3 B381147 (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate CAS No. 385405-29-8

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate

Cat. No. B381147
CAS RN: 385405-29-8
M. Wt: 253.64g/mol
InChI Key: BXWAJRNQZSWGOH-UHFFFAOYSA-N
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Description

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate, also known as Boc-ON, is a chemical compound that has gained significant attention in the field of organic chemistry due to its versatile applications. It is a white crystalline powder that is commonly used as a reagent in the synthesis of peptides, amides, and esters.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has delved into the synthesis and structural analysis of related compounds, emphasizing the versatility of benzotriazin-yl derivatives in creating biologically active molecules. For instance, a study by Ahmed et al. (2016) focused on the synthesis, spectral analyses, crystal structures, and cytotoxicity assays of 1,2,3-triazoles, showcasing the methodological advancements in producing compounds with potential bioactive properties (Ahmed et al., 2016).

Biological Activity and Pharmacological Potential

  • Another area of application is the exploration of biological activities and pharmacological potentials of benzotriazin-yl derivatives. For example, Rayes et al. (2019) investigated the synthesis, molecular docking, and biological evaluation of new benzotriazines, demonstrating their intermediates' importance in preparing biologically interesting compounds. This study highlights the potential antibacterial and anticancer applications of these compounds, with some showing potent cytotoxic activity against cancer cell lines (Rayes et al., 2019).

Chemical Properties and Reactivity

  • The chemical properties and reactivity of benzotriazin-yl derivatives are also of significant interest. Constantinides et al. (2011) described the characterization and magnetic properties of a "super stable" radical benzotriazin-yl derivative, revealing insights into the stability and reactivity of these compounds under various conditions (Constantinides et al., 2011).

Synthetic Methodologies

  • The development of synthetic methodologies for producing benzotriazin-yl derivatives is a critical aspect of their scientific applications. Studies such as the one conducted by Nazarenko et al. (2008), which explored the synthesis of benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds, contribute to the understanding of novel synthetic routes and the potential for creating diverse chemical entities with varied biological activities (Nazarenko et al., 2008).

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c11-5-9(15)17-6-14-10(16)7-3-1-2-4-8(7)12-13-14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWAJRNQZSWGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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